
8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex purine derivatives often involves condensation and ring-closing reactions. For instance, derivatives similar to the specified compound could be synthesized through various condensation reactions involving dialkylamines and specific pyridinones, followed by intramolecular lactonization reactions to construct bicyclic pyridinones, or employing dialkylation reactions to assemble tricyclic morpholinopyrones (Prior et al., 2014). These methods suggest a versatile approach to synthesizing complex purine derivatives.
Molecular Structure Analysis
Structural analyses, such as single-crystal X-ray and 2D COSY spectroscopy, are pivotal in unequivocally determining the chemical structures of synthesized compounds. The fluorescently active bicyclic pyridinone compounds, for example, have been analyzed to show longer absorption and emission wavelengths, indicating the potential for tracing biological pathways (Prior et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can include nucleophilic addition/oxidation processes, as seen in the preparation of 6,7-bis(alkylthio- or alkylamino-substituted)quinoline-5,8-diones from quinoline-5,8-dione (Odens et al., 2021). These reactions highlight the chemical versatility and reactivity of purine derivatives.
Scientific Research Applications
Chemical Synthesis and Derivative Development
A study explored the synthesis of related purine compounds, showcasing the process of obtaining tetra-substituted uric acid via stepwise N-alkylation. This process included the use of compounds similar to 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, demonstrating the compound's relevance in synthetic chemistry and potential applications in developing new chemical entities (Maruyama, Kozai, & Sasaki, 2000).
Research on the synthesis of lavendamycin methyl ester, a potent antitumor agent, involved the use of compounds structurally related to 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione. This highlights the compound's role in the synthesis of biologically active molecules (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).
Biological Activities and Applications
Certain derivatives of purine, akin to 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione, have been synthesized and evaluated for their antitumor and vascular relaxing effects. This research suggests potential applications in pharmacology and drug discovery (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Studies involving the synthesis of 7-deazapurine ribonucleosides, which are structurally related to the compound , revealed significant cytostatic, antimicrobial, and anti-HCV activities. This indicates the potential of 8-(Hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione in the development of therapeutic agents (Nauš, Caletková, Konečný, Džubák, Bogdanova, Kolář, Vrbková, Slavětínská, Tloušt’ová, Perlíková, Hajdůch, & Hocek, 2014).
properties
IUPAC Name |
8-(hexylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-6-7-8-9-16-14-17-12-11(20(14)10-5-2)13(21)18-15(22)19(12)3/h5H,2,4,6-10H2,1,3H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHULIUWHJYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Allyl-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(2-methoxyethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2488044.png)
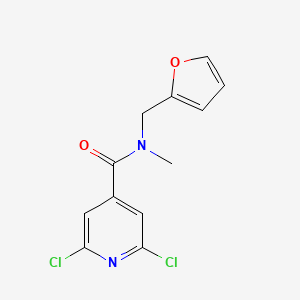
![N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2488047.png)
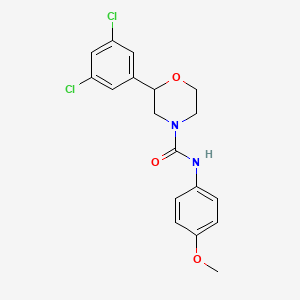
![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)

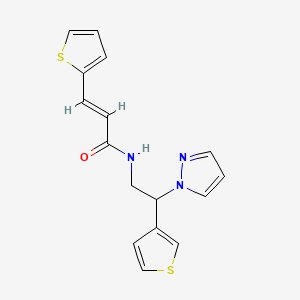
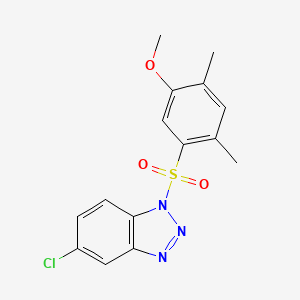
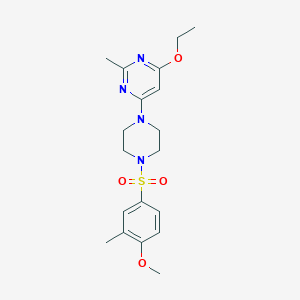
![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)
![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)